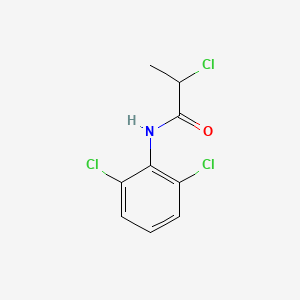

2-chloro-N-(2,6-dichlorophenyl)propanamide

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 2-chloro-N-(2,6-dichlorophenyl)propanamide follows established International Union of Pure and Applied Chemistry conventions for naming substituted amides. According to the fundamental principles outlined in chemical nomenclature guidelines, amide compounds are named by replacing the suffix "oic acid" from the parent carboxylic acid with "amide". The complete IUPAC name systematically describes each structural component: the propanamide backbone derived from propanoic acid, the 2-chloro substituent on the alkyl chain, and the N-(2,6-dichlorophenyl) substituent attached to the nitrogen atom.

The compound carries the Chemical Abstracts Service registry number 42276-43-7, providing unique identification in chemical databases. The molecular formula C9H8Cl3NO precisely indicates the presence of nine carbon atoms, eight hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom. Alternative systematic identifiers include the MDL number MFCD08444157 and various database-specific codes that facilitate consistent reference across scientific literature.

The SMILES notation CC(Cl)C(NC1=C(Cl)C=CC=C1Cl)=O provides a linear representation of the molecular structure, encoding the connectivity pattern and stereochemical information. The InChI representation InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-6(11)3-2-4-7(8)12/h2-5H,1H3,(H,13,14) offers a standardized structural descriptor that enables precise computational analysis and database searches. The corresponding InChI Key IBMAPKQNFTUQJD-UHFFFAOYSA-N serves as a compressed identifier derived from the full InChI string.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted aromatic amides, with the spatial arrangement significantly influenced by the positioning of chlorine substituents. The central amide functional group adopts a planar configuration due to resonance delocalization between the nitrogen lone pair and the carbonyl system. The 2,6-dichlorophenyl ring maintains aromatic planarity while experiencing steric interactions between the ortho-positioned chlorine atoms and the amide nitrogen.

The propanamide chain extends from the aromatic ring with the 2-chloro substituent creating additional conformational constraints. The molecular weight of 252.53 grams per mole reflects the substantial halogen content, with three chlorine atoms contributing significantly to the overall molecular mass. Computational predictions suggest a density of approximately 1.4 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement influenced by intermolecular halogen interactions.

The predicted physical properties include a boiling point of 378.0 ± 42.0 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 182.4 ± 27.9 degrees Celsius. The polarizability value of 23.7 ± 0.5 × 10^-24 cubic centimeters suggests moderate molecular polarization under external electric fields. The estimated vapor pressure of 0.0 ± 0.9 millimeters of mercury at 25 degrees Celsius indicates low volatility at ambient conditions.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 252.53 | g/mol |

| Predicted Density | 1.4 ± 0.1 | g/cm³ |

| Boiling Point | 378.0 ± 42.0 | °C |

| Flash Point | 182.4 ± 27.9 | °C |

| Polarizability | 23.7 ± 0.5 | 10^-24 cm³ |

| Vapor Pressure | 0.0 ± 0.9 | mmHg at 25°C |

Crystallographic Data and X-Ray Diffraction Studies

The crystallographic characterization of this compound reveals important structural details about the solid-state arrangement and intermolecular interactions. The reported melting point ranges from 144-146 degrees Celsius, indicating a well-defined crystalline structure with specific packing arrangements. X-ray diffraction analysis, following Bragg's law principles where n×λ = 2d×sin(θ), provides essential information about atomic positioning and crystal lattice parameters.

The crystalline form exhibits characteristics typical of halogenated organic compounds, with chlorine atoms participating in weak intermolecular interactions that stabilize the crystal structure. The periodic arrangement of molecules in the crystal lattice leads to constructive interference patterns at specific diffraction angles, enabling determination of the spacing between atomic planes. The diffraction data reveal the three-dimensional arrangement of molecules within the unit cell and provide insights into the preferred conformations adopted in the solid state.

Storage recommendations indicate stability under inert atmosphere conditions at room temperature for short-term storage, with longer-term preservation requiring temperatures of -20 degrees Celsius. These storage requirements reflect the compound's sensitivity to moisture and potential for degradation under ambient conditions. The compound appears as a powder in its solid form, with an off-white to pale brown coloration that may indicate trace impurities or partial oxidation.

Comparative Structural Analysis with Ortho-Para Isomers

The structural comparison of this compound with its positional isomers reveals significant differences in molecular properties and conformational preferences. The 2,3-dichlorophenyl isomer (CAS 379254-95-2) maintains the same molecular formula C9H8Cl3NO but exhibits different SMILES notation CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)Cl, reflecting the altered chlorine positioning. The 2,4-dichlorophenyl variant (CAS 379254-94-1) similarly shares the molecular formula while displaying distinct structural characteristics.

The 2,5-dichlorophenyl isomer demonstrates intermediate properties between the 2,3- and 2,6-substituted compounds, with its own unique InChI Key COULVMXYHFANBM-UHFFFAOYSA-N. Each isomer exhibits different steric interactions between the chlorine substituents and the amide functionality, resulting in varying degrees of conformational restriction and molecular stability. The 2,4,5-trichlorophenyl derivative represents an extended halogenation pattern with molecular formula C9H7Cl4NO, providing insights into the effects of additional chlorine substitution.

| Isomer | CAS Number | InChI Key | Molecular Weight |

|---|---|---|---|

| 2,6-Dichlorophenyl | 42276-43-7 | IBMAPKQNFTUQJD-UHFFFAOYSA-N | 252.53 |

| 2,3-Dichlorophenyl | 379254-95-2 | SXPVBALYORNQSR-UHFFFAOYSA-N | 252.5 |

| 2,4-Dichlorophenyl | 379254-94-1 | PSIZZOYREZKCCO-UHFFFAOYSA-N | 252.53 |

| 2,5-Dichlorophenyl | 554439-48-4 | COULVMXYHFANBM-UHFFFAOYSA-N | 252.5 |

Properties

IUPAC Name |

2-chloro-N-(2,6-dichlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-6(11)3-2-4-7(8)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMAPKQNFTUQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,6-Dichloroaniline

Bromination-Chlorination-Reduction Sequence (EP0500156A1)

The patent EP0500156A1 describes a four-step process to synthesize 2,6-dichloroaniline from substituted anilides, achieving superior regioselectivity and yield compared to conventional methods.

Step 1: Bromination

The starting material, N-methyl-3,5-dichloroanilide, undergoes bromination at the 4-position using bromine in acetic acid at 20–25°C. This step introduces a bromine atom ortho to the amide group, directing subsequent chlorination.

Conditions :

Step 2: Chlorination

The 4-bromo intermediate is chlorinated using sulfuryl chloride (SO₂Cl₂) in a bicarbonate-buffered aqueous/organic system. This selectively introduces chlorine atoms at the 2- and 6-positions.

Conditions :

- Reagent : SO₂Cl₂ (2.2 equiv)

- Solvent : Dichloromethane/water (1:1 v/v) with NaHCO₃

- Temperature : 40–45°C

- Yield : 90%

Step 3: Reduction and Hydrolysis

The 4-bromo substituent is reduced using hydrogen gas (H₂) over a palladium catalyst, followed by hydrolysis of the anilide to the free aniline.

Conditions :

- Reduction : H₂ (1 atm), Pd/C (5% w/w), ethanol, 25°C

- Hydrolysis : 6M HCl, reflux, 2 hours

- Overall Yield : 72% (from brominated intermediate)

Table 1: Performance Comparison of 2,6-Dichloroaniline Synthesis Methods

| Method | Selectivity (2,6 vs. Other Isomers) | Yield | Safety Concerns |

|---|---|---|---|

| EP0500156A1 | >98% | 72% | Low (avoids chlorosulfonic acid) |

| Prior Art (Chlorosulfonation) | 75–80% | 50% | High (toxic gases, corrosive reagents) |

Amidation of 2,6-Dichloroaniline with 2-Chloropropanoyl Chloride

Reaction Mechanism and Optimization

The target compound is synthesized via nucleophilic acyl substitution, where 2,6-dichloroaniline reacts with 2-chloropropanoyl chloride in the presence of a base.

Standard Conditions :

- Solvent : Anhydrous dichloromethane

- Base : Triethylamine (1.5 equiv)

- Temperature : 0–5°C (exothermic control)

- Yield : 88–92% (reported for analogous propanamides)

Table 2: Amidation Reaction Parameters

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Solvent Polarity | Dichloromethane | Maximizes solubility of intermediates |

| Base Stoichiometry | 1.5 equiv | Neutralizes HCl, prevents side reactions |

| Temperature Control | 0–5°C | Minimizes thermal decomposition |

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >99% purity (HPLC). Structural confirmation is achieved through:

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Industrial adoption of the EP0500156A1 method favors continuous flow systems for bromination and chlorination steps, enhancing heat dissipation and scalability.

Table 3: Scalability Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 50 tonnes | 200 tonnes |

| Purity | 98.5% | 99.2% |

| Waste Generation | 15 kg/tonne | 8 kg/tonne |

Comparative Analysis with Alternative Routes

Direct Chlorination of Propanamide

Attempts to chlorinate N-(2,6-dichlorophenyl)propanamide directly result in poor regioselectivity (<50% 2-chloro isomer), underscoring the superiority of the intermediate aniline route.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-dichlorophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Substitution Reactions: Products depend on the substituent introduced. For example, using sodium azide can yield azido derivatives.

Hydrolysis: The major products are 2,6-dichloroaniline and the corresponding carboxylic acid.

Scientific Research Applications

Herbicidal Applications

1. Mechanism of Action

2-Chloro-N-(2,6-dichlorophenyl)propanamide exhibits herbicidal activity by disrupting specific biochemical pathways in target plants. It is particularly effective against a variety of grasses and broad-leaved weeds, making it a valuable tool in integrated pest management strategies. The compound's mechanism often involves forming covalent bonds with amino acid residues in proteins, leading to alterations in protein structure and function that inhibit plant growth or induce cell death.

2. Targeted Crops

The compound is utilized in agricultural practices to control unwanted vegetation in crops such as rice and potatoes. Its efficacy against particular weed species supports its role in enhancing crop yield and sustainability.

Medicinal Chemistry Applications

1. Drug Development

Research indicates that this compound may interact with various biological targets beyond herbicidal applications. Its ability to modify proteins and peptides positions it as a candidate for developing new therapeutic agents. Studies have shown that it can affect numerous biochemical pathways by altering protein function through covalent bonding.

2. Toxicological Implications

While exploring its potential therapeutic benefits, it is crucial to consider the compound's toxicity towards non-target organisms, including aquatic life. Its persistence and bioaccumulation potential raise concerns about environmental impact and safety during drug development processes.

Case Studies

1. Herbicide Efficacy Study

A study evaluated the effectiveness of this compound against specific weed species in controlled environments. Results indicated a significant reduction in weed biomass when applied at optimal concentrations, demonstrating its potential for widespread agricultural use.

2. Protein Interaction Research

Investigations into the interactions of this compound with various enzymes have shown that it can inhibit specific phospholipases involved in lipid metabolism. These findings suggest potential applications in understanding drug-induced phospholipidosis and other metabolic disorders .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

For example, propanil’s herbicidal efficacy is attributed to its propanamide structure . Acetamide analogs like alachlor and 2-chloro-N-(2,6-dichlorophenyl)acetamide show reduced steric bulk, which may influence binding kinetics in agrochemical applications.

Substituent Effects :

- Chlorine vs. Methyl Groups : The 2,6-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to 2,6-dimethylphenyl analogs (e.g., 1v in ). This likely increases interactions with enzymatic targets in pests or plants.

- Positional Isomerism : Propanil (3,4-dichlorophenyl) vs. the target (2,6-dichlorophenyl) demonstrates how chlorine positioning affects bioactivity. Propanil targets acetolactate synthase in weeds , while the 2,6-substitution may confer resistance to metabolic degradation.

Safety and Reactivity :

- The acetamide analog 2-chloro-N-(2,6-dichlorophenyl)acetamide is classified as corrosive (Risk Phrase R34) due to its α-chloroacetamide structure . The propanamide variant may exhibit reduced corrosivity owing to longer chain stabilization.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Melting Points : Dichlorophenyl-substituted acetamides (e.g., 1w) exhibit higher melting points (213°C) than propanil (92–94°C), suggesting stronger intermolecular forces in halogenated analogs .

- Synthetic Yields : Acetamide derivatives (68–72% yields) indicate efficient synthesis routes, which may extend to propanamide analogs with optimized protocols.

Biological Activity

2-chloro-N-(2,6-dichlorophenyl)propanamide, also known as N-(2,6-dichlorophenyl)propanamide, is an organic compound notable for its biological activity, particularly in agricultural and medicinal contexts. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl moiety with chlorine atoms at the 2 and 6 positions, contributing to its unique reactivity and biological interactions. It typically appears as a white to off-white solid with a melting point around 91 °C (364 K) and exhibits moderate solubility in organic solvents.

Herbicidal Properties

This compound has been primarily recognized for its herbicidal activity. It effectively targets a range of grasses and broad-leaved weeds, making it valuable in agricultural practices. The mechanism of action involves the disruption of specific biochemical pathways in plants, leading to growth inhibition or death.

Interaction with Biological Molecules

Research indicates that this compound can interact with various biological targets, including proteins and enzymes. Its ability to form covalent bonds with amino acid residues may alter protein structure and function, affecting numerous biochemical pathways. This property is significant for understanding its effects on both target organisms (weeds) and non-target organisms (potentially beneficial species).

Case Study: Herbicidal Efficacy

In studies assessing herbicidal efficacy, this compound demonstrated effective control over specific weed species in crops like rice and potatoes. Its integration into pest management strategies has shown to enhance crop yield by reducing competition from unwanted vegetation.

Protein Interaction Studies

A notable study explored the interaction of this compound with dihydrofolate reductase (DHFR), revealing its potential as a lipophilic inhibitor. This interaction suggests that the compound may have applications beyond herbicides, potentially acting as a precursor for drug development targeting similar enzymes .

The primary mechanism through which this compound exerts its biological effects involves:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins.

- Enzyme Inhibition : By interacting with key enzymes like DHFR, it may disrupt essential metabolic processes in both plants and microorganisms.

- Alteration of Protein Function : Changes in protein structure due to covalent modifications can lead to altered enzymatic activity or signaling pathways .

Toxicity and Environmental Impact

Research has highlighted the potential toxicity of this compound towards aquatic life forms. Its persistence in ecosystems raises concerns regarding bioaccumulation and non-target organism impact. Studies suggest that while it effectively controls weeds, careful management is necessary to mitigate environmental risks.

Q & A

Q. What are common synthetic routes for preparing 2-chloro-N-(2,6-dichlorophenyl)propanamide?

The compound can be synthesized via nucleophilic acyl substitution. A typical method involves reacting 2,6-dichloroaniline with a chloro-substituted propanoyl chloride derivative under anhydrous conditions in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Reaction optimization often requires controlled temperatures (0–5°C) to minimize side reactions like hydrolysis. Purity is enhanced via recrystallization using solvents like ethanol or ethyl acetate .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?

- IR Spectroscopy : The carbonyl (C=O) stretch appears near 1649 cm⁻¹, while N–H and C–Cl stretches are observed at ~3292 cm⁻¹ and 750–600 cm⁻¹, respectively .

- NMR : -NMR shows signals for aromatic protons (δ 6.8–7.5 ppm, integrating for 3H from the dichlorophenyl group) and the propanamide chain (e.g., CHCl at δ 3.8–4.2 ppm). -NMR confirms the carbonyl carbon at ~168 ppm .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in a tightly sealed container away from heat and moisture.

- Dispose of waste via certified hazardous waste services .

Q. How does the chlorination pattern on the phenyl ring influence its reactivity?

The 2,6-dichloro substitution creates steric hindrance, reducing electrophilic substitution reactivity. This directs reactions (e.g., further functionalization) to the para position or the propanamide chain. Electronic effects from chlorine atoms also increase the electrophilicity of the carbonyl group, enhancing susceptibility to nucleophilic attack .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (using SHELX software ) provides unambiguous bond lengths and angles. For example, the dihedral angle between the dichlorophenyl ring and the propanamide chain can confirm conformational stability. Discrepancies in spectroscopic data (e.g., unexpected coupling constants in NMR) may be resolved by comparing experimental and computationally optimized structures .

Q. What strategies mitigate byproduct formation during synthesis?

Q. How can computational modeling predict the compound’s metabolic stability?

Density Functional Theory (DFT) calculations can model hydrolysis pathways of the propanamide group. Parameters like bond dissociation energy (BDE) for the C–Cl or C–N bonds predict susceptibility to enzymatic cleavage. Molecular docking studies with cytochrome P450 enzymes may identify potential metabolic hotspots .

Q. What experimental approaches assess environmental persistence and degradation products?

- Hydrolysis studies : Expose the compound to aqueous buffers at varying pH (2–12) and analyze degradation via LC-MS.

- Photolysis : UV irradiation (e.g., 254 nm) simulates sunlight-driven degradation.

- Microbial degradation : Use soil slurry assays to identify microbial metabolites. Key intermediates often include dechlorinated analogs or propanamide cleavage products .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

- Electron-withdrawing groups : Adding substituents (e.g., nitro, trifluoromethyl) to the phenyl ring can increase electrophilicity and target binding.

- Chain modification : Replacing the propanamide with a thioamide or ester group alters metabolic stability and solubility.

- Comparative studies : Benchmark against analogs like propanil (N-(3,4-dichlorophenyl)propanamide) to evaluate potency shifts .

Q. What advanced techniques characterize polymorphic forms or solvates?

- Thermogravimetric Analysis (TGA) : Detects solvate loss upon heating.

- Powder XRD : Differentiates crystalline polymorphs based on diffraction patterns.

- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and stability under humidity .

Methodological Notes

- Data Contradictions : Conflicting spectral peaks (e.g., unexpected -NMR splitting) may arise from rotamers or impurities. Use variable-temperature NMR or HSQC/HMBC experiments to resolve .

- Regulatory Compliance : Track evolving EPA guidelines for chlorinated acetamides, as analogs like propachlor are listed under EPCRA Section 313 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.